![molecular formula C11H13NO3 B061157 (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile CAS No. 189683-86-1](/img/structure/B61157.png)
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile, also known as MPPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPPA is a chiral molecule with a molecular weight of 267.32 g/mol and a chemical formula of C13H17NO4.
作用機序
The mechanism of action of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has also been reported to downregulate the expression of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. Additionally, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been found to induce caspase-dependent apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been shown to have both biochemical and physiological effects on cells and tissues. In vitro studies have demonstrated that (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can inhibit the proliferation and migration of cancer cells, as well as induce apoptosis. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), in macrophages and monocytes. In vivo studies have revealed that (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can attenuate inflammation and tissue damage in animal models of arthritis and colitis. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has also been shown to inhibit the growth of tumor xenografts in mice.
実験室実験の利点と制限
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has several advantages as a research tool, including its chiral nature, high purity, and well-defined structure. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can be easily synthesized in the laboratory using commercially available starting materials and standard reaction conditions. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can also be used as a chiral building block in the synthesis of biologically active compounds, such as chiral ligands and pharmaceuticals. However, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile also has some limitations for lab experiments, such as its low solubility in water and some organic solvents. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can also be sensitive to air and moisture, which can affect its stability and purity.
将来の方向性
There are several future directions for research on (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile. One potential direction is the further investigation of its anti-inflammatory and anti-tumor activities, as well as its mechanism of action. Another direction is the exploration of its potential as a chiral building block in the synthesis of new compounds with biological activity. Additionally, the development of new synthetic methods for (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile and its derivatives could enable the production of larger quantities of these compounds for research and commercial applications. Finally, the application of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile in new fields, such as catalysis and materials science, could lead to the discovery of novel properties and applications.
合成法
The synthesis of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile involves the reaction of 3-(methoxymethoxy)-4-methylbenzaldehyde with (R)-2-hydroxypropanenitrile in the presence of a base catalyst. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile as a single enantiomer. The purity and yield of (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile can be optimized by adjusting the reaction conditions, such as the reaction temperature, solvent, and catalyst concentration.
科学的研究の応用
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been shown to exhibit anti-inflammatory and anti-tumor activities by inhibiting the production of pro-inflammatory cytokines and inducing apoptosis in cancer cells. (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has also been utilized as a chiral building block in the synthesis of biologically active compounds, such as chiral ligands and pharmaceuticals. In material science, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been used as a starting material for the synthesis of chiral polymers and liquid crystals. In analytical chemistry, (2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile has been employed as a chiral selector in chromatography and capillary electrophoresis for the separation of enantiomers.
特性
CAS番号 |
189683-86-1 |
|---|---|
製品名 |
(2R)-2-Hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile |
分子式 |
C11H13NO3 |
分子量 |
207.23 g/mol |
IUPAC名 |
(2R)-2-hydroxy-2-[3-(methoxymethoxy)-4-methylphenyl]acetonitrile |
InChI |
InChI=1S/C11H13NO3/c1-8-3-4-9(10(13)6-12)5-11(8)15-7-14-2/h3-5,10,13H,7H2,1-2H3/t10-/m0/s1 |
InChIキー |
WMLJUGSUENPTEQ-JTQLQIEISA-N |
異性体SMILES |
CC1=C(C=C(C=C1)[C@H](C#N)O)OCOC |
SMILES |
CC1=C(C=C(C=C1)C(C#N)O)OCOC |
正規SMILES |
CC1=C(C=C(C=C1)C(C#N)O)OCOC |
同義語 |
(R)-3-METHOXYMETHOXY-4-METHYLMANDELONITRILE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



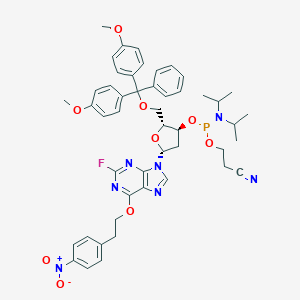


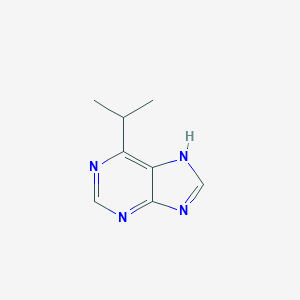
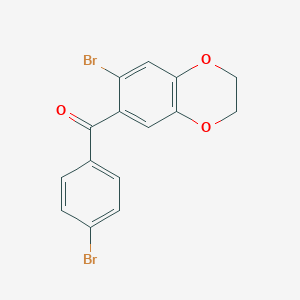
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone](/img/structure/B61092.png)
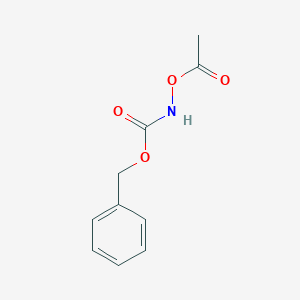
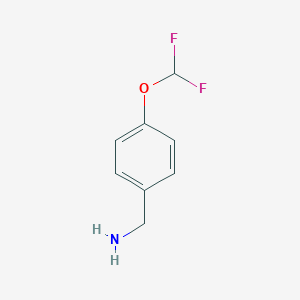

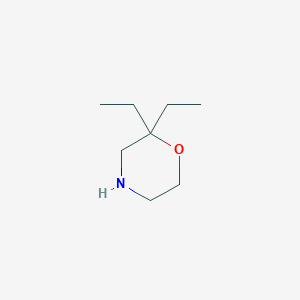
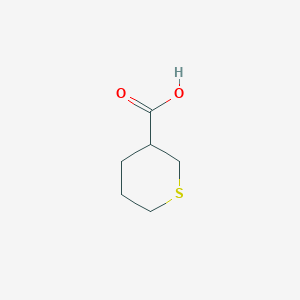


![1,4,7-Trimethyl-1H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B61107.png)